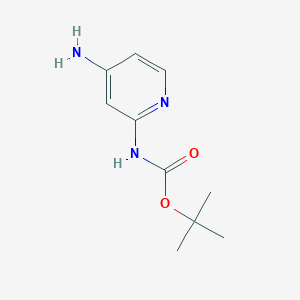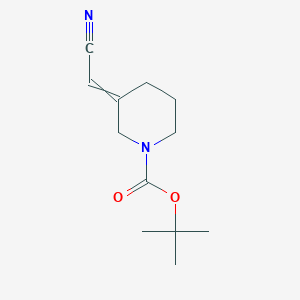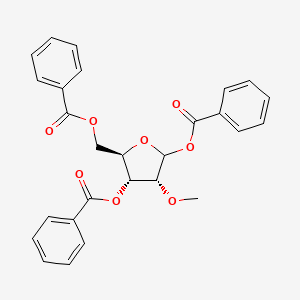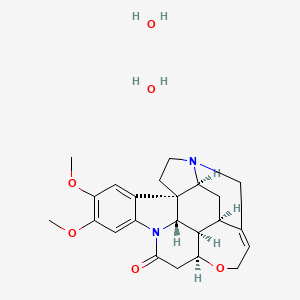![molecular formula C12H18N4O B1375719 1-{4-[(6-Aminopyridin-2-yl)méthyl]pipérazin-1-yl}éthan-1-one CAS No. 1423029-32-6](/img/structure/B1375719.png)
1-{4-[(6-Aminopyridin-2-yl)méthyl]pipérazin-1-yl}éthan-1-one
Vue d'ensemble
Description
“1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the IUPAC name 6-[(4-acetyl-1-piperazinyl)methyl]-2-pyridinylamine . It has a molecular weight of 234.3 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 234.3 . It’s stored at 4 degrees Celsius .Applications De Recherche Scientifique
Inhibiteurs de la myéloperoxydase (MPO)
Ce composé a été identifié comme un inhibiteur potentiel de la MPO, ce qui est significatif pour sa sélectivité par rapport à la thyroperoxydase. Cela en fait un outil important pour évaluer l'importance relative de la MPO dans les modèles précliniques de maladies inflammatoires chroniques .
Planarisation mécanique chimique
Un composé apparenté, la 5-(4-méthylpipérazin-1-yl)pyridin-2-amine, a été utilisé dans la planarisation mécanique chimique pour les substrats contenant du tungstène, ce qui suggère des applications potentielles en science des matériaux et en génie .
Synthèse de médicaments
La partie pipérazine se retrouve souvent dans les médicaments ou les molécules bioactives en raison de sa réactivité chimique, ce qui facilite son insertion dans les molécules. Cela suggère que 1-{4-[(6-Aminopyridin-2-yl)méthyl]pipérazin-1-yl}éthan-1-one pourrait être utilisé dans la synthèse de divers produits pharmaceutiques .
Agents antituberculeux
Des recherches sont menées pour concevoir et synthétiser de nouveaux composés dotés d'une activité antituberculeuse. Bien qu'il ne soit pas directement lié au composé exact en question, cette recherche indique un domaine d'application potentiel pour des composés similaires .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that the compound may interact with its target in a way that inhibits the growth or function of the bacteria.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may lead to the inhibition of the growth or function of the bacteria, thereby mitigating the symptoms of tuberculosis.
Propriétés
IUPAC Name |
1-[4-[(6-aminopyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKLKRJNPGFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186078 | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-32-6 | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)



![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

